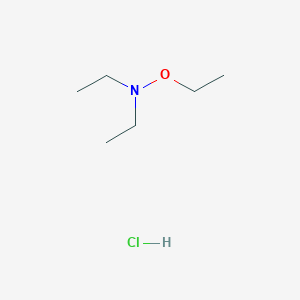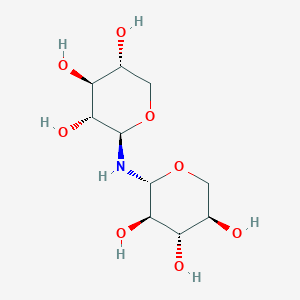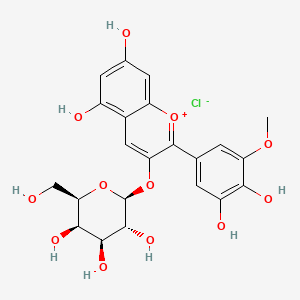
2-Chloro-6-(trifluoromethyl)pyridin-4-amine
Descripción general
Descripción
“2-Chloro-6-(trifluoromethyl)pyridin-4-amine” is a chemical compound with the CAS Number: 34486-22-1. It has a molecular weight of 196.56 . The compound is a solid and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI Code for “2-Chloro-6-(trifluoromethyl)pyridin-4-amine” is 1S/C6H4ClF3N2/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H,(H2,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Chloro-6-(trifluoromethyl)pyridin-4-amine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 196.56 .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
A study by Yamaguchi et al. (2004) highlighted the use of chloro(Me(2)SO)ruthenium(II) complexes, which catalyze selective, stereospecific, and photoregulative alkane oxidation in the presence of 2,6-dichloropyridine N-oxide under visible light irradiation (Yamaguchi, Kumano, Masui, & Yamagishi, 2004). This demonstrates the role of pyridine derivatives in facilitating photoassisted oxygenation processes.
Movassaghi et al. (2007) described a single-step conversion of various N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives. This process involves amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, showcasing a method for synthesizing pyridine derivatives efficiently (Movassaghi, Hill, & Ahmad, 2007).
Coordination Chemistry and Material Science
Rezaeivala and Keypour (2014) reviewed the developments in the design and synthesis of pyridine-containing macrocyclic Schiff base ligands. These ligands utilize the templating capability of different metal ions to direct synthetic pathways, highlighting the versatility of pyridine derivatives in forming complexes with various metal ions for potential applications in selective metal ion transportation and separation (Rezaeivala & Keypour, 2014).
Fang, Kita, and Okamoto (2000) developed a series of wholly aromatic hyperbranched polyimides by condensation polymerization involving pyridine derivatives. These materials are highlighted for their potential in gas separation applications, showcasing the role of pyridine derivatives in the development of advanced materials (Fang, Kita, & Okamoto, 2000).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOHYUGYDQGRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558392 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)pyridin-4-amine | |
CAS RN |
34486-22-1 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)









